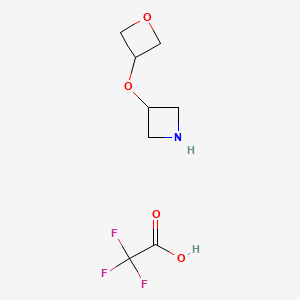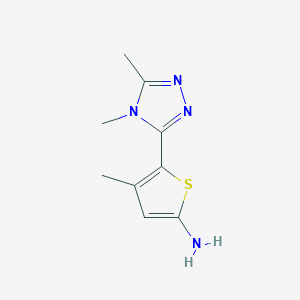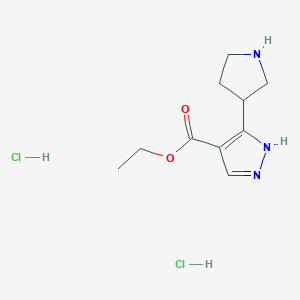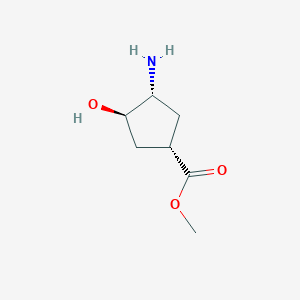
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is a chiral compound with a cyclopentane ring structure. It features an amino group, a hydroxyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amino and hydroxyl groups.
Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.
Hydroxyl Group Introduction: Hydroxylation reactions, such as epoxidation followed by ring opening, are commonly used.
Carboxylate Ester Formation: Esterification reactions using methanol and a suitable carboxylic acid derivative complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or amines.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
科学的研究の応用
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
作用機序
The mechanism of action of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding and reactivity, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-1-carboxylate
- (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-2-carboxylate
Uniqueness
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to similar compounds.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3,8H2,1H3/t4-,5+,6+/m0/s1 |
InChIキー |
VFNBELKXKOPBJT-KVQBGUIXSA-N |
異性体SMILES |
COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N |
正規SMILES |
COC(=O)C1CC(C(C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

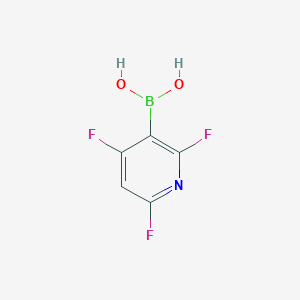
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
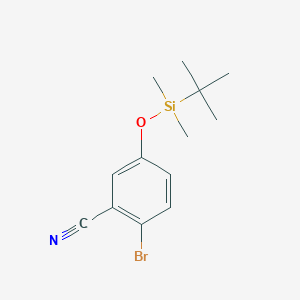
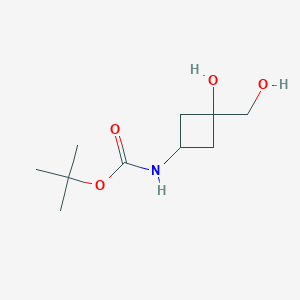
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)

